molecular formula C7H14NO B1229707 Dmpo-methyl CAS No. 40936-05-8

Dmpo-methyl

Cat. No.: B1229707
CAS No.: 40936-05-8
M. Wt: 128.19 g/mol
InChI Key: IPABVZAOECSKSH-UHFFFAOYSA-N
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Description

Dmpo-methyl is a stable free radical compound known for its applications in various fields of scientific research. It is a member of the nitroxide family, characterized by the presence of a nitrogen-oxygen radical. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stability and unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmpo-methyl typically involves the oxidation of 2,2,5-trimethyl-1-pyrrolidine. One common method includes the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Dmpo-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different nitroxide derivatives, hydroxylamines, and substituted pyrrolidinyloxy compounds .

Scientific Research Applications

Detection of Free Radicals

DMPO is primarily used for the detection of short-lived free radicals, including hydroxyl and superoxide radicals.

  • Mechanism of Action : Upon reaction with free radicals, DMPO forms stable radical adducts that can be analyzed using EPR spectroscopy. This allows researchers to identify the presence and concentration of reactive oxygen species (ROS) in biological samples .
  • Case Study : A study demonstrated the application of DMPO in detecting hydroxyl radicals produced during the interaction of ozone with aqueous media. The results indicated that DMPO effectively trapped these radicals, confirming its utility in environmental and biological chemistry .

Immuno-Spin Trapping

DMPO has been employed in immuno-spin trapping analyses to investigate DNA damage caused by oxidative stress.

  • Application : In this context, DMPO is added to cells prior to exposure to oxidative agents. It traps DNA radicals formed as a result of oxidative damage, leading to the formation of DMPO-DNA nitrone adducts that can be quantified using immunoassays .
  • Significance : This method allows researchers to evaluate genomic damage induced by various stressors such as toxicants and radiation, providing insights into mechanisms of cellular damage and potential therapeutic targets.

Studies on Radical Species

DMPO has been instrumental in studies examining the behavior and properties of different radical species.

  • Radical Characterization : Research has shown that DMPO can effectively trap C-, N-, and S-centered radicals, expanding its application beyond just O-centered radicals . This versatility enhances its relevance across various fields including organic chemistry and biochemistry.
  • Research Findings : A study characterized several spin adducts formed by DMPO with alkyl radicals, providing critical insights into their structures and reactivity patterns .

Biomedical Applications

DMPO's role extends into medical research, particularly concerning oxidative stress-related diseases.

  • Oxidative Stress Research : It has been used to elucidate the mechanisms by which oxidative stress contributes to diseases such as cancer and neurodegenerative disorders. By trapping ROS, researchers can better understand their role in disease pathology .
  • Therapeutic Implications : The ability of DMPO to stabilize radical species has led to investigations into its potential as a therapeutic agent or as part of drug formulations aimed at mitigating oxidative damage .

Development of Novel Spin Traps

Recent research has focused on modifying the structure of DMPO to enhance its reactivity and stability.

  • Substituted Derivatives : Studies have explored various substituted derivatives of DMPO, which exhibit improved trapping capabilities for superoxide radicals compared to the parent compound . These advancements could lead to more effective tools for studying free radical dynamics in biological systems.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Detection of Free RadicalsTraps hydroxyl and superoxide radicals for EPR analysisEffective in environmental chemistry studies
Immuno-Spin TrappingAnalyzes DNA damage from oxidative stressEvaluates genomic damage from toxicants
Studies on Radical SpeciesCharacterizes various radical types (C-, N-, S-centered)Provides insights into organic and biological chemistry
Biomedical ApplicationsInvestigates roles of ROS in diseases; potential therapeutic usesLinks oxidative stress with cancer mechanisms
Development of Novel Spin TrapsModifications enhance reactivity/stabilityNew derivatives show improved trapping efficiency

Mechanism of Action

The mechanism of action of Dmpo-methyl involves its ability to stabilize free radicals. The nitroxide radical interacts with other radicals, effectively “trapping” them and preventing further radical-mediated reactions. This property makes it useful in studying and mitigating oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dmpo-methyl is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its trimethyl substitution pattern contributes to its distinct electronic properties and makes it particularly useful in EPR spectroscopy .

Properties

CAS No.

40936-05-8

Molecular Formula

C7H14NO

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C7H14NO/c1-6-4-5-7(2,3)8(6)9/h6H,4-5H2,1-3H3

InChI Key

IPABVZAOECSKSH-UHFFFAOYSA-N

SMILES

CC1CCC(N1[O])(C)C

Canonical SMILES

CC1CCC(N1[O])(C)C

Synonyms

2,2,5-trimethyl-1-pyrrolidinyloxy
DMPO-methyl

Origin of Product

United States

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